molecular formula C12H18N2O B13629390 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1h)-one

5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1h)-one

Cat. No.: B13629390
M. Wt: 206.28 g/mol
InChI Key: WAGIYDZZJNMVJQ-UHFFFAOYSA-N
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Description

5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one: is a heterocyclic compound that features a pyridine ring substituted with an amino group, a cyclopentylmethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the amino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, the compound is explored as a lead compound for the development of new drugs. Its ability to interact with specific enzymes or receptors makes it a candidate for therapeutic applications.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    5-Amino-1H-pyrazole-4-carboxamide: This compound shares the amino group and heterocyclic structure but differs in the ring system and substituents.

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another similar compound with a different ring system and functional groups.

Uniqueness: 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclopentylmethyl group provides steric hindrance, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

5-amino-1-(cyclopentylmethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-9-6-12(15)14(8-11(9)13)7-10-4-2-3-5-10/h6,8,10H,2-5,7,13H2,1H3

InChI Key

WAGIYDZZJNMVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC2CCCC2

Origin of Product

United States

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